molecular formula C3H3O4(−)<br>C3H2O4-2 B093846 Malonate CAS No. 156-80-9

Malonate

Cat. No. B093846
CAS RN: 156-80-9
M. Wt: 102.05 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-L
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Description

Malonate, also known as propanedioic acid, is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates . It is a naturally occurring substance found in many fruits and vegetables . Malonate is also used as a source of carbon in certain bacteria .


Synthesis Analysis

Malonate can be synthesized from various methods. For instance, an efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis . The α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst under phase-transfer catalytic conditions successfully produced corresponding α-methyl-α-alkylmalonates . These compounds are versatile chiral building blocks containing a quaternary carbon center in high chemical yields (up to 99%) with excellent enantioselectivities (up to 98% ee) .


Molecular Structure Analysis

The structure of malonate has been determined by X-ray crystallography . For example, diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates was synthesized, characterized by 1H NMR, element analysis and confirmed by X-ray crystal structure analysis . This compound crystallizes in monoclinic class under the space group P21/c .


Chemical Reactions Analysis

Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . It is also used in the malonic ester synthesis .


Physical And Chemical Properties Analysis

Malonic acid appears as a white crystal or crystalline powder . It dissolves in alcohol, pyridine, and ether . The molar mass of malonic acid is 104.061 g/mol . It has a density of 1.619 g/cm3 . The melting point is between 135 to 137 °C (275 to 279 °F; 408 to 410 K), and it decomposes when boiled .

Scientific Research Applications

  • Neurodegeneration and Ischemic Stroke : Malonate, an inhibitor of mitochondrial complex II, is used to study neurodegeneration in conditions like Huntington's disease and ischemic stroke. It increases reactive oxygen species (ROS) production in cells, leading to oxidative stress, cytochrome c release, and apoptotic cell death (Gomez-Lazaro et al., 2007).

  • Plant Respiration : Malonate has been identified as a competitive inhibitor of succinic dehydrogenase, impacting plant respiration. It has been applied to plant tissues with varying results, stimulating part of the respiration in barley roots, but not inhibiting plant respiration in other cases (Turner & Hanly, 1947).

  • Mammalian Metabolism : In mammals, malonate is an active metabolic substrate. It is involved in the conversion of labeled malonate to carbon dioxide and succinate in rats, indicating its role in mammalian systems (Nakada, Wolfe, & Wick, 1957).

  • Cardiovascular Research : Malonate reduces infarct size in isolated mouse hearts by inhibiting succinate dehydrogenase during reperfusion. This inhibition leads to reduced lactate dehydrogenase release and improved heart function (Valls-Lacalle et al., 2016).

  • Fungal Biology : In Neurospora crassa, a fungus, malonate stimulates succinate dehydrogenase activity and conidiation. It also improves the efficiency of sucrose metabolization for cellular synthesis (Ojha, Velmelage, & Turian, 1969).

  • Biochemistry and Molecular Biology : Malonate plays a crucial role in symbiotic nitrogen metabolism and brain development. It occurs naturally in systems like legumes and developing rat brains. Recently, enzymes related to malonate metabolism have been discovered, and its metabolic pathway has been further elucidated (Kim, 2002).

  • Neurotoxicity and Neuronal Damage : Studies have shown that malonate induces neuronal toxicity via mechanisms involving mitochondrial stress and ROS production. It can lead to cell death, mitochondrial potential collapse, and delayed swelling in brain-isolated mitochondria (Fernández-Gómez et al., 2005).

Safety And Hazards

Malonate is mildly toxic by ingestion and can be a skin irritant . It is combustible when exposed to heat or flame and can react with oxidizing materials . It is also harmful to aquatic life .

Future Directions

There is an urgent need to find novel treatments for combating multidrug-resistant bacteria . Sodium malonate, a natural, non-hazardous, small molecule, has been discovered as a novel efflux pump inhibitor (EPI) of AcrAB-TolC, the main multidrug efflux pump of the Enterobacteriaceae family . This supports the development of malonic acid/sodium malonate and its derivatives as promising EPIs for augmenting antibiotic efficacy when treating multidrug-resistant bacterial infections .

properties

IUPAC Name

propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166020
Record name Malonic acid, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonate

CAS RN

156-80-9
Record name Malonate(2-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPANEDIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2NU7R76L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134,000
Citations
YS Kim - BMB Reports, 2002 - koreascience.kr
… This review describes malonate metabolism … malonate-metabolizing enzymes, physiological significance of mutants knocked-out key enzyme, and industrial application of the malonate …
Number of citations: 106 koreascience.kr
J Li, L Copeland - Phytochemistry, 2000 - Elsevier
… The highest concentration of malonate in roots was in the apices. Malonate metabolism did not appear to be directly related to abiotic stress. We suggest that malonate has a role as a …
Number of citations: 54 www.sciencedirect.com
P Dimroth, H Hilbi - Molecular microbiology, 1997 - Wiley Online Library
… of malonate is the key reaction in the decomposition of this compound. To achieve malonate … We report here on the malonate decarboxylases of Malonomonas rubra and Klebsiella …
Number of citations: 57 onlinelibrary.wiley.com
P Breton, D Roy, L Marchal-Heussler, C Seguin… - Targeting of Drugs 4 …, 1994 - Springer
Among the different drug delivery systems which have been developed for the last several years, a few authors have proposed submicronic colloidal polymeric particles (nanoparticles) …
Number of citations: 55 link.springer.com
J Bae, RJ Salamon, EB Brandt, WG Paltzer, Z Zhang… - Circulation, 2021 - Am Heart Assoc
… by malonate treatment after birth extends the window of cardiomyocyte proliferation and regeneration in juvenile mice. Remarkably, extending malonate … inhibition by malonate induces …
Number of citations: 59 www.ahajournals.org
VN Serezhkin, YA Medvedkov, LB Serezhkina… - Russian Journal of …, 2015 - Springer
… ), the malonate ions play the role of T11 ligands. This means that the malonate ion uses only … QQQEXA01} structure [20], in which the malonate ions play the role of the Q21 ligands. This …
Number of citations: 51 link.springer.com
R Schulz, G Heusch - Circulation Research, 2022 - Am Heart Assoc
… malonate reduced infarct size in mouse hearts 6 and in juvenile pigs in situ which received intracoronary malonate … clinical benefit, SDH inhibition by malonate has not been studied in …
Number of citations: 9 www.ahajournals.org
TK Maji, S Sain, G Mostafa, TH Lu, J Ribas… - Inorganic …, 2003 - ACS Publications
… a 3D network being composed of Mn−malonate sheets which are pillared by the bidentate 4,4‘-bipy ligand forming small voids. The OCO of malonate binds as syn-anti and anti-anti in …
Number of citations: 204 pubs.acs.org
L Valls-Lacalle, I Barba, E Miró-Casas… - Cardiovascular …, 2016 - academic.oup.com
… However, it is unknown whether administration of malonate may reduce reperfusion … of malonate-treated hearts, including increased accumulation of succinate. Furthermore, malonate …
Number of citations: 137 academic.oup.com
HA Prag, D Aksentijevic, A Dannhorn, AV Giles… - Circulation …, 2022 - Am Heart Assoc
… malonate ester prodrugs. The cell-permeable malonate esters were developed because malonate … Therefore, it was surprising that malonate itself, administered as disodium malonate (…
Number of citations: 20 www.ahajournals.org

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